Cas no 21618-92-8 (5-(3,4-dihydroxyphenyl)methyloxolan-2-one)
21618-92-8 structure
Product Name:5-(3,4-dihydroxyphenyl)methyloxolan-2-one
Numero CAS:21618-92-8
MF:C11H12O4
MW:208.210583686829
MDL:MFCD01746527
CID:250038
PubChem ID:152432
Update Time:2025-04-19
5-(3,4-dihydroxyphenyl)methyloxolan-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(3H)-Furanone,5-[(3,4-dihydroxyphenyl)methyl]dihydro-
- 2(3H)-Furanone,5-[(3,4-dihydroxyphenyl)methyl]dihydro-(9CI)
- 5-[(3,4-DIHYDROXYPHENYL)METHYL]OXOLAN-2-ONE
- (+-)-5-(3,4-Dihydroxy-benzyl)-dihydro-furan-2-on
- 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one
- 5-(3,4-dihydroxy-benzyl)-dihydro-furan-2-one
- 5-[(3,4-Dihydroxyphenyl)methyl]dihydro-2(3H)-furanone
- Tetrahydro-5-(3,4-dihydroxybenzyl)-2-furanone
- 5-(3,4-dihydroxyphenyl)methyloxolan-2-one
- NIOSH/LU5167200
- 2-Furanone, tetrahydro-5-(3,4-dihydroxybenzyl)-
- NS00116070
- 5_34DiHydroxyPhenyl_gamma_Valerolactone
- 2(3H)-Furanone, 5-((3,4-dihydroxyphenyl)methyl)dihydro-
- 5-[(3, 4-dihydroxyphenyl)methyl]oxolan-2-one
- AKOS015995386
- LU51672000
- delta-(3,4-Dihydroxyphenyl)-gamma-valerolactone
- 2(3H)-Furanone,5-[(3,4-dihydroxyphenyl)methyl]dihydro-,(5R)-(9CI)
- 21618-92-8
- CHEBI:89285
- PD167740
- 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone
- DTXSID00944218
- Q27161472
- 5-[(3,4-Dihydroxyphenyl)methyl]tetrahydrofuran-2-one
- 4-Hydroxy-5-(3,4-dihydroxyphenyl)-pentanoic-1,4-lactone
- EN300-9449477
- SCHEMBL5088840
- CHEMBL181193
-
- MDL: MFCD01746527
- Inchi: 1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2
- Chiave InChI: ZNXXWTPQHVLMQT-UHFFFAOYSA-N
- Sorrisi: O1C(CCC1CC1C=CC(=C(C=1)O)O)=O
Proprietà calcolate
- Massa esatta: 208.07400
- Massa monoisotopica: 208.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 241
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Densità: 1.375
- Punto di fusione: 145-146 ºC
- Punto di ebollizione: 468.4°Cat760mmHg
- Punto di infiammabilità: 190.6°C
- Indice di rifrazione: 1.618
- PSA: 66.76000
- LogP: 1.34590
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
5-(3,4-dihydroxyphenyl)methyloxolan-2-one Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(3,4-dihydroxyphenyl)methyloxolan-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF31685-5mg |
2(3H)-Furanone,5-[(3,4-dihydroxyphenyl)methyl]dihydro-(9CI) |
21618-92-8 | ≥95% | 5mg |
$61.00 | 2024-04-20 | |
| A2B Chem LLC | AF31685-10mg |
2(3H)-Furanone,5-[(3,4-dihydroxyphenyl)methyl]dihydro-(9CI) |
21618-92-8 | ≥95% | 10mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AF31685-25mg |
2(3H)-Furanone,5-[(3,4-dihydroxyphenyl)methyl]dihydro-(9CI) |
21618-92-8 | ≥95% | 25mg |
$254.00 | 2024-04-20 | |
| A2B Chem LLC | AF31685-50mg |
2(3H)-Furanone,5-[(3,4-dihydroxyphenyl)methyl]dihydro-(9CI) |
21618-92-8 | ≥95% | 50mg |
$449.00 | 2024-04-20 | |
| Enamine | EN300-9449477-1g |
5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
21618-92-8 | 1g |
$1688.0 | 2023-09-01 | ||
| Enamine | EN300-9449477-5g |
5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
21618-92-8 | 5g |
$4896.0 | 2023-09-01 | ||
| Enamine | EN300-9449477-10g |
5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
21618-92-8 | 10g |
$7261.0 | 2023-09-01 | ||
| Enamine | EN300-9449477-0.05g |
5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
21618-92-8 | 95.0% | 0.05g |
$394.0 | 2025-03-21 | |
| Enamine | EN300-9449477-0.1g |
5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
21618-92-8 | 95.0% | 0.1g |
$586.0 | 2025-03-21 | |
| Enamine | EN300-9449477-0.25g |
5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
21618-92-8 | 95.0% | 0.25g |
$836.0 | 2025-03-21 |
5-(3,4-dihydroxyphenyl)methyloxolan-2-one Letteratura correlata
-
Maritza Ashton Sirven,Vinicius Paula Venancio,Smriti Shankar,Cory Klemashevich,Maria Joselyn Castellón-Chicas,Chuo Fang,Susanne U. Mertens-Talcott,Stephen T. Talcott Food Funct. 2021 12 12751
-
Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
21618-92-8 (5-(3,4-dihydroxyphenyl)methyloxolan-2-one) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso